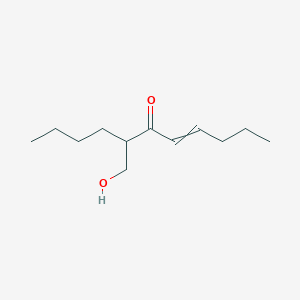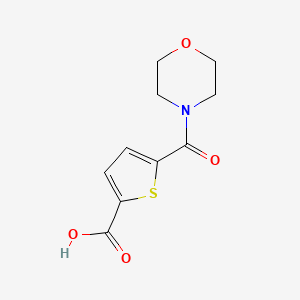![molecular formula C31H50N2O7 B12625664 D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine CAS No. 921934-25-0](/img/structure/B12625664.png)
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is a complex chemical compound that combines elements of both D-alanine and L-serine with a long-chain fatty acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves multiple steps, starting with the preparation of the individual components. The synthesis typically begins with the esterification of 4-ethylbenzoic acid with hexadecanol to form the ester. This ester is then coupled with D-alanine and L-serine through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity. The process would also include purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ester or peptide bonds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and esterification reactions.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel materials and surfactants.
Wirkmechanismus
The mechanism of action of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in cell signaling. For example, it may interact with glycine receptors and upregulate PPAR-γ, leading to neuroprotective and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Serine: A naturally occurring amino acid that acts as an NMDAR modulator.
L-Serine: Another naturally occurring amino acid with roles in protein synthesis and cell proliferation.
D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is unique due to its combination of a long-chain fatty acid ester with a peptide structure. This unique structure allows it to interact with both lipid membranes and peptide receptors, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
921934-25-0 |
|---|---|
Molekularformel |
C31H50N2O7 |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid |
InChI |
InChI=1S/C31H50N2O7/c1-3-25-18-20-26(21-19-25)31(38)39-22-16-14-12-10-8-6-4-5-7-9-11-13-15-17-28(34)40-23-27(30(36)37)33-29(35)24(2)32/h18-21,24,27H,3-17,22-23,32H2,1-2H3,(H,33,35)(H,36,37)/t24-,27+/m1/s1 |
InChI-Schlüssel |
KXIIZICFKMKVRX-SQHAQQRYSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)
![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)


![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)

![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)

![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
